![molecular formula C38H70O3 B14685201 {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene CAS No. 36314-50-8](/img/structure/B14685201.png)
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a propoxy group and two tetradecyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process often includes:
Preparation of the Propoxy Intermediate: This involves the reaction of a suitable alcohol with an alkyl halide under basic conditions to form the propoxy group.
Formation of Tetradecyloxy Groups: These groups are introduced through the reaction of a suitable phenol with tetradecyl bromide in the presence of a base.
Final Coupling Reaction: The propoxy intermediate is then reacted with the tetradecyloxy-substituted benzene under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
{[(2R)-2,3-Bis(dodecyloxy)propoxy]methyl}benzene: Similar structure but with dodecyloxy groups instead of tetradecyloxy groups.
{[(2R)-2,3-Bis(octadecyloxy)propoxy]methyl}benzene: Similar structure but with octadecyloxy groups.
Uniqueness
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
36314-50-8 |
|---|---|
分子式 |
C38H70O3 |
分子量 |
575.0 g/mol |
IUPAC 名称 |
[(2R)-2,3-di(tetradecoxy)propoxy]methylbenzene |
InChI |
InChI=1S/C38H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-28-32-39-35-38(36-40-34-37-30-26-25-27-31-37)41-33-29-24-22-20-18-16-14-12-10-8-6-4-2/h25-27,30-31,38H,3-24,28-29,32-36H2,1-2H3/t38-/m1/s1 |
InChI 键 |
GZUFURWAWJHNPE-KXQOOQHDSA-N |
手性 SMILES |
CCCCCCCCCCCCCCOC[C@H](COCC1=CC=CC=C1)OCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)OCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


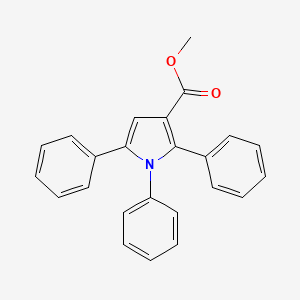
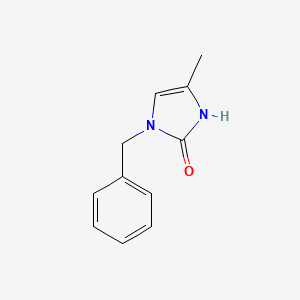

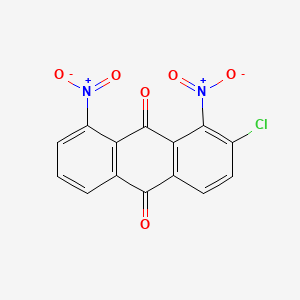

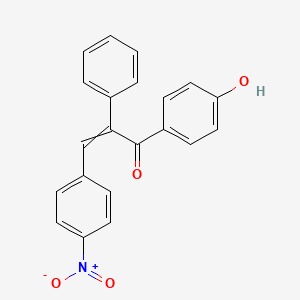


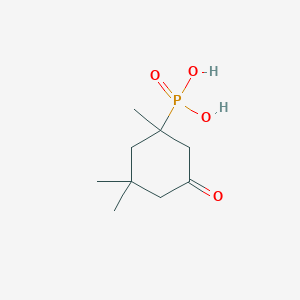


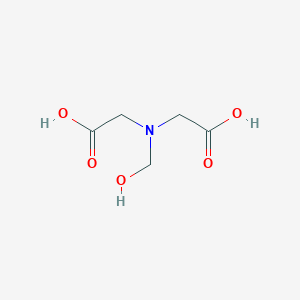

![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
